molecular formula C14H12INO5 B11084266 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate

2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate

Cat. No.: B11084266
M. Wt: 401.15 g/mol
InChI Key: YTIABJHASWORCY-WZUFQYTHSA-N
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Description

2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an iodinated aromatic ring, a methoxy group, and an oxazole moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. One common approach is the iodination of a methoxy-substituted aromatic compound, followed by the introduction of the oxazole moiety through a condensation reaction. The final step often involves esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxazole moiety can be reduced to form a more saturated heterocyclic compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while reduction could produce a saturated oxazole compound.

Scientific Research Applications

2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets. The iodine atom and oxazole moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE: shares similarities with other iodinated aromatic compounds and oxazole derivatives.

    2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE: can be compared to compounds like 2-iodo-6-methoxyphenol and 4-oxo-2-methyl-1,3-oxazole.

Uniqueness

The uniqueness of 2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H12INO5

Molecular Weight

401.15 g/mol

IUPAC Name

[2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C14H12INO5/c1-7-16-11(14(18)20-7)5-9-4-10(15)13(21-8(2)17)12(6-9)19-3/h4-6H,1-3H3/b11-5-

InChI Key

YTIABJHASWORCY-WZUFQYTHSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C(=C2)I)OC(=O)C)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)OC)C(=O)O1

Origin of Product

United States

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